Hexylvinyl sulfide
CAS No.: 18888-20-5
Cat. No.: VC21049273
Molecular Formula: C8H16S
Molecular Weight: 144.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18888-20-5 |
|---|---|
| Molecular Formula | C8H16S |
| Molecular Weight | 144.28 g/mol |
| IUPAC Name | 1-ethenylsulfanylhexane |
| Standard InChI | InChI=1S/C8H16S/c1-3-5-6-7-8-9-4-2/h4H,2-3,5-8H2,1H3 |
| Standard InChI Key | JVJCYLDPFLAGBM-UHFFFAOYSA-N |
| SMILES | CCCCCCSC=C |
| Canonical SMILES | CCCCCCSC=C |
Introduction
Chemical Structure and Basic Properties
Hexylvinyl sulfide would have the molecular formula C8H16S, consisting of a vinyl group (CH2=CH-) bonded to sulfur which is also bonded to a hexyl group (C6H13-). By examining data from related compounds, we can estimate several properties.
Structural Characteristics
Based on the structure of related vinyl sulfides, hexylvinyl sulfide likely features a sulfur atom as the central linking element between the vinyl and hexyl groups. The vinyl group contributes unsaturated character to the molecule, making it more reactive at this position.
The hexyl chain would likely increase the boiling point and decrease water solubility compared to shorter-chain analogs like ethylvinyl sulfide.
Synthesis Methods and Production
Theoretical Synthetic Routes
The synthesis of hexylvinyl sulfide would likely follow similar routes to those used for other vinyl sulfides:
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Reaction of hexanethiol with acetylene or a vinyl halide in the presence of a suitable catalyst
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Copper-catalyzed S-vinylation of hexanethiol with vinyl halides, similar to methods used for ethylvinyl sulfide
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Addition of hexanethiol to alkynes under controlled conditions
These methods would need to be optimized for the longer alkyl chain present in hexylvinyl sulfide.
Laboratory Preparation Considerations
For laboratory preparation, the reaction conditions would need to account for the reduced reactivity often associated with longer-chain thiols. Based on information about related compounds, a potential synthesis might involve:
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Base-catalyzed reaction of hexanethiol with a vinyl halide
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Transition metal-catalyzed coupling reactions
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Elimination reactions from suitable precursors containing the hexyl and sulfide groups
Chemical Reactivity Profile
Types of Reactions
Like other vinyl sulfides, hexylvinyl sulfide would likely participate in several reaction types:
Oxidation Reactions
Hexylvinyl sulfide would be susceptible to oxidation, forming the corresponding sulfoxide and sulfone derivatives, similar to the oxidation behavior observed in ethyl vinyl sulfide. The vinyl group provides an additional site for oxidative reactions.
Addition Reactions
The vinyl moiety would make hexylvinyl sulfide reactive toward addition reactions, particularly with electrophiles such as halogens and hydrogen halides.
Research Relevance and Future Directions
Comparison with Related Compounds
The search results mention trifluoromethyl vinyl sulfide as "a potential building block for pharmaceutically and agrochemically relevant products" . By extension, hexylvinyl sulfide might offer similar utility but with different physical properties and lipophilicity profiles.
Research Gaps
Several areas warrant further investigation:
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Specific physical constants and spectral data for hexylvinyl sulfide
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Optimization of synthetic routes specific to this compound
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Exploration of unique applications leveraging the hexyl chain length
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